molecular formula C18H20FN3O2 B2631633 N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclopentanecarboxamide CAS No. 921530-81-6

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclopentanecarboxamide

Cat. No. B2631633
CAS RN: 921530-81-6
M. Wt: 329.375
InChI Key: BEJBIDCNSDCDSD-UHFFFAOYSA-N
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Description

This compound is a cyclopentanecarboxamide derivative with a pyridazine ring and a fluorophenyl group. Cyclopentanecarboxamide derivatives are known to have various biological activities, and the fluorophenyl group is often used in medicinal chemistry due to the unique properties of fluorine . The pyridazine ring is a less common heterocycle, but it is found in some pharmaceuticals and agrochemicals .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridazine ring, the introduction of the fluorophenyl group, and the coupling with cyclopentanecarboxamide. Unfortunately, without specific literature or patents, it’s hard to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the cyclopentanecarboxamide moiety, the pyridazine ring, and the fluorophenyl group. These groups could potentially influence the compound’s physical and chemical properties, as well as its biological activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase the compound’s lipophilicity, which might influence its absorption and distribution in the body .

Scientific Research Applications

Mechanism of Action

The mechanism of action would depend on the intended biological target of this compound. Without more information, it’s hard to predict the exact mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its physical and chemical properties, its reactivity, and its biological activity. Without specific studies, it’s hard to provide detailed safety and hazard information .

Future Directions

The future research directions would likely involve further studies to elucidate the compound’s synthesis, properties, and biological activity. This could include optimizing the synthesis process, investigating the compound’s reactivity and stability, and conducting in vitro and in vivo studies to evaluate its biological activity .

properties

IUPAC Name

N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O2/c19-15-7-5-13(6-8-15)16-9-10-17(23)22(21-16)12-11-20-18(24)14-3-1-2-4-14/h5-10,14H,1-4,11-12H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEJBIDCNSDCDSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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